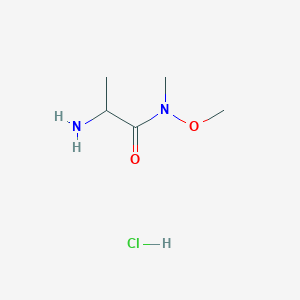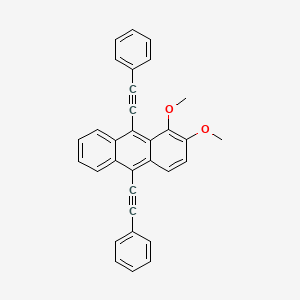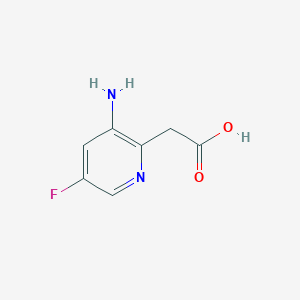
2-(3-Amino-5-fluoropyridin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-5-fluoropyridin-2-yl)acetic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both an amino group and a fluorine atom on the pyridine ring imparts distinctive reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid typically involves multi-step processes starting from commercially available precursors. One common route involves the following steps:
Nitration: Starting with 2-chloropyridine, nitration is performed to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: Finally, the amino-fluoropyridine is reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient fluorinating agents to improve yield and reduce costs.
Types of Reactions:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using hydrogenation.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium amide, thiourea.
Major Products:
Oxidation: 2-(3-Nitro-5-fluoropyridin-2-yl)acetic acid.
Reduction: this compound.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid is used as a building block in the synthesis of more complex molecules. Its unique reactivity due to the presence of both amino and fluorine groups makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a bioisostere in drug design. The fluorine atom can enhance the metabolic stability of the compound, making it a promising candidate for pharmaceutical development.
Medicine: The compound has shown potential in the development of anti-inflammatory and anticancer agents. Its ability to interact with specific biological targets makes it a subject of interest in medicinal chemistry.
Industry: In the agrochemical industry, derivatives of this compound are explored for their herbicidal and pesticidal properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- 2-(3-Amino-5-chloropyridin-2-yl)acetic acid
- 2-(3-Amino-5-bromopyridin-2-yl)acetic acid
- 2-(3-Amino-5-methylpyridin-2-yl)acetic acid
Comparison: Compared to its chlorinated and brominated analogues, 2-(3-Amino-5-fluoropyridin-2-yl)acetic acid exhibits higher metabolic stability and often greater biological activity due to the unique properties of the fluorine atom. The methyl analogue, while similar in structure, lacks the electron-withdrawing effects of the fluorine atom, resulting in different reactivity and biological profiles.
Properties
Molecular Formula |
C7H7FN2O2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-(3-amino-5-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2,9H2,(H,11,12) |
InChI Key |
ZUQRODACODIJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


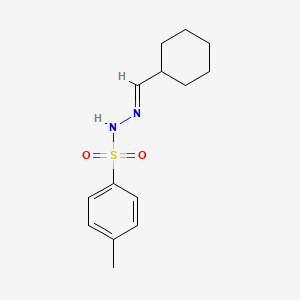
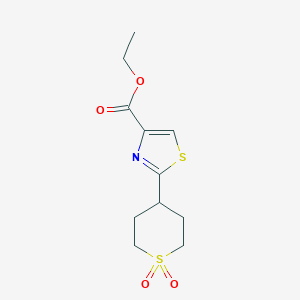


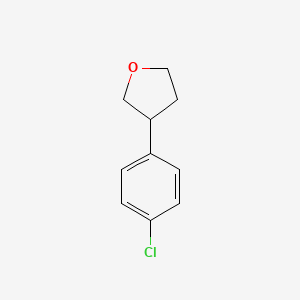
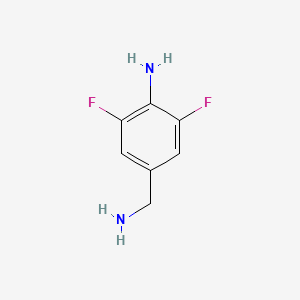


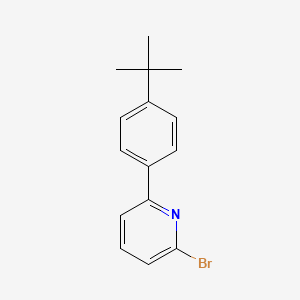
![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13137247.png)

![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
